Barium diphenylamine sulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

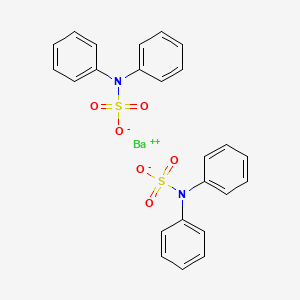

Barium diphenylamine sulfamate is a useful research compound. Its molecular formula is C24H20BaN2O6S2 and its molecular weight is 633.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Barium diphenylamine sulfamate (C24H20BaN2O6S2) is characterized by its white to light gray crystalline appearance. It exhibits slight solubility in cold water and is more soluble in hot water. The compound is known for its thermal stability and oxidizable nature in atmospheric conditions.

Key Applications

- Redox Indicator :

- Analytical Chemistry :

-

Industrial Applications :

- In the manufacturing sector, this compound is utilized as a stabilizer for plastics and rubber. Its properties help enhance the durability and performance of these materials under varying environmental conditions.

- Research Applications :

Preparation Methods

The preparation of this compound can be achieved through several methods, each focusing on optimizing yield and purity:

- Sulfonation Method :

- Direct Synthesis :

Case Study 1: Use as Redox Indicator

In a study published by ACS Reagent Chemicals, this compound was evaluated for its effectiveness as a redox indicator in titrations involving ferrous ions. The results demonstrated that the compound provided clear visual changes at critical points during titration, confirming its utility in analytical applications .

Case Study 2: Stability in Plastics

Research conducted on the incorporation of this compound into polymer matrices showed that it significantly improved thermal stability and resistance to oxidative degradation. This finding has implications for extending the lifespan of plastic products used in harsh environments .

Propiedades

Número CAS |

63979-85-1 |

|---|---|

Fórmula molecular |

C24H20BaN2O6S2 |

Peso molecular |

633.9 g/mol |

Nombre IUPAC |

barium(2+);N,N-diphenylsulfamate |

InChI |

InChI=1S/2C12H11NO3S.Ba/c2*14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*1-10H,(H,14,15,16);/q;;+2/p-2 |

Clave InChI |

WEMRXGQCSFRGAS-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].[Ba+2] |

SMILES canónico |

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].[Ba+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.